molecular formula C6H5F2NO B1395270 (3,5-Difluoropyridin-2-YL)methanol CAS No. 1065267-14-2

(3,5-Difluoropyridin-2-YL)methanol

Cat. No. B1395270
M. Wt: 145.11 g/mol
InChI Key: XYNXXKCNVYDIET-UHFFFAOYSA-N
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Description

“(3,5-Difluoropyridin-2-YL)methanol” is a chemical compound with the CAS Number: 1065267-14-2 . It has a linear formula of C6H5F2NO . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of “(3,5-Difluoropyridin-2-YL)methanol” can be achieved through a reaction involving sodium tetrahydroborate in ethanol at 0 - 20℃ . The reaction is stirred at 0 C for thirty minutes and at ambient temperature for two hours .


Molecular Structure Analysis

The InChI Code for “(3,5-Difluoropyridin-2-YL)methanol” is 1S/C6H5F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 . The molecular weight of the compound is 145.11 .


Physical And Chemical Properties Analysis

“(3,5-Difluoropyridin-2-YL)methanol” has a boiling point of 176.5±35.0C at 760 mmHg . The compound is available in solid or liquid form .

Scientific Research Applications

Maillard Reaction Product Detection in Foods

(3,5-Difluoropyridin-2-YL)methanol, known as F3-A, is detected in various types of bread, with concentrations varying depending on bread type and toasting level. It has been found to exhibit bioavailability in Caco-2 intestinal cells, indicating potential implications for nutrition and food science research (Chen, Dai, & Kitts, 2016).

Catalysis and Chemical Synthesis

This compound is used in the synthesis of nickel complexes with bidentate N,O-type ligands, applied in catalytic oligomerization of ethylene. These reactions are fundamental in creating polymers and other chemical products (Kermagoret & Braunstein, 2008).

Enantioselective Reactions

It's involved in enantioselective Michael addition of malonate esters to nitroolefins, demonstrating its role in asymmetric synthesis which is crucial for developing pharmaceuticals and agrochemicals with specific chirality (Lattanzi, 2006).

Methanol Detection and Monitoring

In environmental monitoring and healthcare, this compound plays a role in methanol detection technologies. The development of highly sensitive and selective sensors for methanol is essential for ensuring public safety and health (Zheng et al., 2019).

Antimicrobial Activity

Some derivatives of (3,5-Difluoropyridin-2-YL)methanol exhibit antimicrobial properties. This is significant for pharmaceutical research, particularly in developing new treatments for bacterial and fungal infections (Kumar et al., 2012).

Safety And Hazards

The safety information for “(3,5-Difluoropyridin-2-YL)methanol” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

(3,5-difluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNXXKCNVYDIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluoropyridin-2-YL)methanol

Synthesis routes and methods I

Procedure details

To a solution of 3,5-difluoro-pyridine-2-carboxylic acid ethyl ester of part A (2.5 g, 12.6 mmol) in ethanol (10 mL), cooled using an ice water bath, was added sodium borohydride (1.43 g, 37.8 mmol) in a portion wise manner. The solution was stirred at 0° C. for thirty minutes and at ambient temperature for 2 h. The reaction was returned to 0° C. and saturated ammonium chloride was added dropwise. The solvent was removed in vacuo and the resulting residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated ammonium chloride, water and brine, and dried over magnesium sulfate. The slurry was filtered and concentrated to provide the alcohol as a yellow oil (1.8 g): MS (ES) m/e 146 (M+H).
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Synthesis routes and methods II

Procedure details

3,5-difluoro-2-pyridinecarboxylic acid (ALFAAESAR, 300 mg, 1.886 mmol) was dissolved in tetrahydrofuran (THF) (10 mL). N,N-diethylethanamine (FLUKA, 0.549 mL, 3.96 mmol) was added and mixture was cooled to −10° C. (ice in acetone). Isobutyl chloroformate (0.269 mL, 2.074 mmol, FLUKA) was added dropwise. Reaction was stirred 20 min at −10° C. Mixture was filtered into a previously prepared solution of sodium borohydride (ALDRICH, 214 mg, 5.66 mmol) in 2 mL of water at 0° C. and was stirred at 0° C. for 45 min. HCl (1N, aq) was added slowly until neutral pH. Aqueous mixture was partitioned with DCM (3×15 ml). Organic layer was dried over Na2SO4 (anh), filtered and concentrated. Residue was purified by silica gel chromatography using a linear gradient of DCM/MeOH to yield title compound (3,5-difluoro-2-pyridinyl)methanol (116 mg, 0.799 mmol, 42.4% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm: 8.44-8.45 (s, 1H), 7.88-7.93 (m, 1H), 5.35 (t, 1H), 4.56-4.58 (m, 2H). [ES+MS] m/z 146 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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